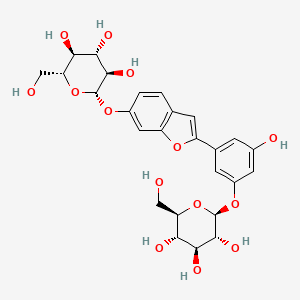

Mulberroside F

Description

This compound has been reported in Morus alba with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOTUXWPXDQDJ-PCIRLDFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193483-95-3 | |

| Record name | 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Mulberroside F: Chemical Structure, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mulberroside F, a bioactive natural product isolated from the mulberry plant (Morus alba L.). It details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its roles as a tyrosinase inhibitor and an anti-inflammatory agent. This document is intended to serve as a core resource, offering detailed experimental protocols and data to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as moracin M-6, 3′-di-O-beta-D-glucopyranoside, is a glycosylated 2-arylbenzofuran, a class of compounds that are derivatives of flavonoids.[1][2] The core structure consists of a moracin M molecule linked to two β-D-glucopyranoside units. This glycosylation significantly influences its solubility and pharmacokinetic properties.

The definitive chemical identity of this compound is established by its IUPAC name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₆H₃₀O₁₄ | [3][5][6][7] |

| Molecular Weight | 566.51 g/mol | [4][5][6][8] |

| CAS Number | 193483-95-3 | [4][6][7][8] |

| Appearance | White to Off-White Powder | [4] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | [6][8] |

| Source | Root barks, leaves, and stems of Morus alba L. | [1][6][9] |

Biological Activities and Mechanisms of Action

This compound has garnered significant interest for its potent biological activities, primarily its anti-melanogenic and anti-inflammatory effects.

Inhibition of Melanogenesis

This compound is a well-documented inhibitor of melanin biosynthesis.[1][9] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin production pathway.[3] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] By inhibiting this enzyme, this compound effectively reduces the production of melanin, making it a promising candidate for skin-whitening cosmeceuticals and treatments for hyperpigmentation disorders.[1][10] Studies have shown that this compound exhibits significantly higher inhibitory activity against mushroom tyrosinase than the commonly used reference compound, kojic acid.[4]

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of this compound, particularly in the context of allergic asthma.[6][11] In animal models of asthma, this compound treatment has been shown to attenuate airway hyperresponsiveness, reduce eosinophil infiltration, and inhibit goblet cell hyperplasia.[6][11]

The mechanism underlying this effect involves the suppression of the T-helper 2 (Th2) cell response.[6][11] this compound significantly reduces the expression of Th2-associated cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), in bronchoalveolar lavage fluid.[6][12] These cytokines are critical mediators of allergic inflammation, responsible for IgE production, eosinophil recruitment, and mucus hypersecretion. By inhibiting the Th2 pathway, this compound effectively mitigates the key pathological features of asthma.

Antioxidant Activity

This compound also demonstrates superoxide scavenging activity, which contributes to its protective effects against auto-oxidation.[1] While specific IC₅₀ values for pure this compound are not widely reported, extracts from Morus alba containing this compound show significant antioxidant potential.[7][13] This free radical scavenging ability may complement its other biological activities, such as protecting skin cells from oxidative damage and reducing oxidative stress in inflamed tissues.

Table 2: Quantitative Bioactivity Data for this compound and Related Extracts

| Activity | Assay | Result | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase (Monophenolase) | 4.5-fold higher activity than kojic acid | [4] |

| Tyrosinase Inhibition | Mammalian Tyrosinase | IC₅₀ = 68.3 µg/mL | [1] |

| Tyrosinase Inhibition | M. alba Root Extract (L-DOPA substrate) | IC₅₀ = 10.57 µg/mL | [14] |

| Tyrosinase Inhibition | M. alba Callus Extract (L-DOPA substrate) | IC₅₀ = 92.06 µg/mL | [14] |

| Antioxidant Activity | DPPH Scavenging (M. alba Fruit Extract) | IC₅₀ = 0.518 mg/mL | [7] |

| Antioxidant Activity | ABTS Scavenging (M. alba Branch Extract) | IC₅₀ = 75.5 µg/mL | [13] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, analysis, and bioactivity assessment of this compound.

Extraction and Isolation from Morus alba Leaves

This protocol is based on bioactivity-guided fractionation methods described in the literature.[10]

Workflow Diagram:

Protocol:

-

Extraction: Extract dried, powdered Morus alba leaves (10 kg) twice with 80 L of 70% aqueous ethanol at room temperature.

-

Concentration: Combine the extracts and concentrate under reduced pressure to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition with ethyl acetate. Discard the ethyl acetate layer.

-

Initial Chromatography: Subject the aqueous layer to column chromatography on a Diaion HP-20 resin. Elute with a stepwise gradient of methanol in water to obtain several fractions.

-

Purification: Further purify the active fractions (identified by TLC or HPLC) using open column chromatography on an octadecylsilane (ODS-A) resin, followed by size-exclusion chromatography on a Sephadex LH-20 column to yield pure this compound.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound in plant extracts.[3][14]

Protocol:

-

Sample Preparation: Dissolve the dried extract or purified compound in methanol. Filter the solution through a 0.2 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Quantification: Generate a standard curve using purified this compound at concentrations ranging from 0–100 µg/mL.[3] Identify the this compound peak in samples by comparing the retention time (approximately 7.3 min under these conditions) with the standard.[3]

In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of tyrosinase using L-DOPA as a substrate.[14]

Protocol:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (50 mM, pH 6.8).

-

Prepare a solution of L-DOPA (2.5 mM) in the same phosphate buffer.

-

Prepare various concentrations of this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO, diluted with buffer).

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of the test compound solution (this compound or kojic acid).

-

Add 80 µL of phosphate buffer and 40 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25 °C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.

-

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Based Melanin Formation Assay

This assay evaluates the effect of this compound on melanin production in a cell line such as B16F10 melanoma cells.[1]

Protocol:

-

Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed the cells in a 24-well plate. After 24 hours, treat the cells with various concentrations of this compound for 72 hours.

-

Melanin Measurement:

-

Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80 °C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

-

-

Cell Viability: Perform a parallel MTT or similar cytotoxicity assay to ensure that the observed reduction in melanin is not due to cell death.

-

Data Analysis: Normalize the melanin content to the total protein content or cell number. Express the results as a percentage of the melanin content in untreated control cells.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant, dual-action biological properties. Its ability to inhibit tyrosinase provides a strong rationale for its development in the cosmeceutical industry for skin lightening applications. Furthermore, its capacity to suppress the Th2-mediated inflammatory response opens new avenues for its investigation as a therapeutic agent for allergic inflammatory diseases like asthma. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound improves airway hyperresponsiveness and inflammation in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. This compound from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Mulberroside F in Morus alba: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mulberroside F, a bioactive 2-arylbenzofuran flavonoid found in Morus alba (white mulberry). This compound has garnered significant interest for its pharmacological properties, including its potent inhibition of melanin biosynthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound biosynthesis, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols. The guide also visualizes the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Morus alba is a rich source of various secondary metabolites, including flavonoids and stilbenoids, which contribute to its medicinal properties.[2][3] Among these, this compound (moracin M-6, 3'-di-O-beta-D-glucopyranoside) has been identified as a compound of interest due to its significant biological activities.[4][5][6][7][8][9][10] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and cosmeceutical applications. This guide synthesizes the current knowledge on the biosynthesis of this compound, focusing on the enzymatic reactions from the general phenylpropanoid pathway to the formation of the characteristic 2-arylbenzofuran skeleton of its aglycone, moracin M, and its subsequent glycosylation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway. The pathway can be broadly divided into three key stages:

-

Formation of the Phenylpropanoid Precursors: This initial stage involves the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA.

-

Formation of the Moracin M Skeleton: This stage involves the key steps that lead to the formation of the 2-arylbenzofuran structure of moracin M. A putative pathway involves the formation of a stilbenoid intermediate, followed by oxidative cyclization.

-

Glycosylation of Moracin M: The final stage is the attachment of two glucose moieties to the moracin M backbone to yield this compound.

The proposed biosynthetic pathway is detailed below.

Pathway Visualization

Caption: Proposed biosynthetic pathway of this compound in Morus alba.

Key Enzymes in the Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by a series of enzymes, some of which have been well-characterized, while others remain putative.

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[11]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[11]

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA.[11]

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) (Putative): This enzyme is proposed to hydroxylate p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA, a key step directing intermediates towards the biosynthesis of certain stilbenoids and deoxychalcones.[3]

-

Stilbene Synthase (STS): Catalyzes the condensation of one molecule of a cinnamoyl-CoA derivative with three molecules of malonyl-CoA to form the stilbene backbone.[10][12] In the case of oxyresveratrol formation, 2',4'-dihydroxycinnamoyl-CoA would likely serve as the starter molecule.

-

Moracin M Synthase(s) (MMS) (Putative): A novel enzymatic activity that has been observed to convert oxyresveratrol into moracin M, likely through an oxidative cyclization mechanism to form the benzofuran ring.[3] The specific enzyme(s) responsible for this conversion are yet to be fully characterized.

-

UDP-dependent Glycosyltransferases (UGTs) (Putative): These enzymes are responsible for the glycosylation of moracin M at the 6 and 3' positions with two glucose moieties to form this compound. The specific UGTs involved in this process in Morus alba have not yet been identified.

Quantitative Data

The concentration of this compound varies in different parts of the Morus alba plant and can be influenced by cultivation methods.

| Plant Material | This compound Content (µg/g dry weight) | Reference |

| Leaves (soil-grown) | 30.85 ± 5.98 | [13] |

| Roots (soil-grown) | 121.52 ± 6.59 | [13] |

| Roots (in vitro cultured) | 207.35 ± 23.42 | [13] |

| Callus (in vitro) | 160.97 ± 17.08 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the methodology used for the quantification of this compound in Morus alba extracts.[9][13]

Objective: To quantify the concentration of this compound in plant extracts.

Materials:

-

Freeze-dried and powdered plant material (leaves, roots, callus)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (HPLC grade)

-

This compound standard

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Weigh 1 g of powdered plant material into a flask.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.2% acetic acid in water) and solvent B (0.2% acetic acid in acetonitrile).

-

Gradient Program: A linear gradient from 5% to 50% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 320 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

In Vitro Assay for Stilbene Synthase (STS) Activity

This protocol is a general method for assaying STS activity, which can be adapted for enzymes from Morus alba.[14]

Objective: To measure the enzymatic activity of stilbene synthase.

Materials:

-

Plant protein extract

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

p-Coumaroyl-CoA (substrate)

-

[¹⁴C]-Malonyl-CoA (substrate)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in liquid nitrogen.

-

Extract the protein in a suitable buffer containing protease inhibitors.

-

Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Set up the reaction mixture containing:

-

100 µL of reaction buffer

-

10 µL of p-coumaroyl-CoA (1 mM)

-

10 µL of [¹⁴C]-Malonyl-CoA (0.1 µCi)

-

50 µL of enzyme extract

-

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

-

Product Extraction and Quantification:

-

Extract the stilbene product (e.g., resveratrol) with 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the ethyl acetate phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.[15][16]

Objective: To quantify the transcript levels of target biosynthetic genes.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Grind plant tissue in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Use the 2-ΔΔCt method to calculate the relative expression of the target genes.

-

Normalize the expression levels to a suitable housekeeping gene (e.g., actin or GAPDH).

-

Experimental Workflow and Signaling

The study of the this compound biosynthetic pathway typically involves a series of interconnected experiments. The following diagram illustrates a logical workflow.

Caption: A typical experimental workflow for investigating the this compound biosynthetic pathway.

The biosynthesis of stilbenoids and other phenylpropanoids in plants is often regulated by complex signaling pathways in response to various stimuli. Elicitors such as methyl jasmonate (MeJA) and cyclodextrins have been shown to enhance the production of stilbenoids in Morus alba cell cultures, suggesting the involvement of jasmonate signaling pathways in the regulation of this biosynthetic route.[7][11][12][17] Further research is needed to elucidate the specific transcription factors and signaling cascades that control the expression of the key genes in the this compound pathway.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the current understanding of the this compound biosynthetic pathway in Morus alba. While the general framework of the pathway from the phenylpropanoid precursors is established, several key enzymatic steps, particularly the formation of the moracin M skeleton and its subsequent glycosylation, are still based on putative evidence and require further investigation. The identification and characterization of the "moracin M synthase(s)" and the specific glycosyltransferases are critical next steps.

Future research should focus on:

-

The functional characterization of the candidate genes identified through transcriptomic studies.

-

The elucidation of the regulatory networks, including the identification of key transcription factors, that control the expression of the biosynthetic genes.

-

The use of metabolic engineering and synthetic biology approaches to enhance the production of this compound in microbial or plant-based systems.

By addressing these research gaps, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and full exploitation of its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound isolated from the leaves of Morus alba inhibits melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and properties of a stilbene synthase from induced cell suspension cultures of peanut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Pharmacokinetic and Metabolic Journey of Mulberroside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberroside F, a key bioactive constituent isolated from Morus alba L. (white mulberry), has garnered significant interest for its diverse pharmacological activities, notably its potent tyrosinase inhibitory effects.[1][2] Despite its therapeutic potential, a comprehensive understanding of its pharmacokinetic and metabolic profile remains largely uncharted in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the predicted pharmacokinetics and metabolism of this compound. Drawing upon data from structurally related compounds, including Mulberroside A and other 2-arylbenzofuran flavonoids, this document outlines the probable metabolic fate of this compound, offering valuable insights for future research and drug development endeavors. While direct quantitative data for this compound is scarce, this guide presents a scientifically grounded framework for its anticipated absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction

This compound, chemically known as Moracin M-6, 3'-di-O-β-D-glucopyranoside, belongs to the 2-arylbenzofuran class of flavonoids.[1] Its structure is characterized by a central benzofuran ring linked to a resorcinol moiety, with two glucose molecules attached. This glycosylation significantly influences its physicochemical properties and, consequently, its pharmacokinetic behavior. Understanding the ADME profile of this compound is critical for evaluating its bioavailability, efficacy, and potential for therapeutic applications. Due to the limited specific research on this compound, this guide will leverage the metabolic pathways of its close analog, Mulberroside A, and other related stilbene and 2-arylbenzofuran compounds to construct a predictive metabolic map.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic journey of this compound is anticipated to be a multi-step process initiated by enzymatic modifications in the gastrointestinal tract, followed by systemic absorption and further metabolism in the liver.

Absorption

Given its glycosidic nature, the oral bioavailability of this compound is expected to be low.[3] The large and polar glucose moieties likely hinder its passive diffusion across the intestinal epithelium. The primary route of absorption is predicted to involve initial deglycosylation by intestinal microflora.

Metabolism

The metabolism of this compound is projected to occur in two main phases:

-

Phase I: Deglycosylation: The initial and most critical metabolic step for this compound is the enzymatic cleavage of its two glucose units. This process is likely mediated by β-glucosidases present in the gut microbiome.[4] This deglycosylation is expected to yield the aglycone form, Moracin M.

-

Phase II: Conjugation: Following the formation of the more lipophilic aglycone, Moracin M, it is expected to undergo extensive Phase II metabolism, primarily in the liver. The principal conjugation reactions are predicted to be glucuronidation and sulfation, which increase the water solubility of the metabolite, facilitating its excretion.[5][6]

The predicted metabolic cascade is as follows:

-

This compound is ingested.

-

In the intestine, gut microbiota enzymes hydrolyze the glycosidic bonds, sequentially removing the two glucose molecules to form Moracin M (aglycone) .

-

Moracin M is absorbed into systemic circulation.

-

In the liver, Moracin M undergoes glucuronidation and sulfation to form Moracin M-glucuronide and Moracin M-sulfate .

-

These water-soluble conjugates are then eliminated from the body.

Data Presentation: Predicted Metabolites of this compound

While quantitative pharmacokinetic parameters for this compound are not available, the following table summarizes the predicted metabolites based on the metabolism of structurally similar compounds like Mulberroside A and other 2-arylbenzofuran flavonoids.[5][6]

| Parent Compound | Predicted Intermediate Metabolite | Predicted Final Metabolites (Conjugates) | Key Metabolic Reactions |

| This compound | Moracin M (Aglycone) | Moracin M-glucuronide, Moracin M-sulfate | Deglycosylation, Glucuronidation, Sulfation |

Experimental Protocols: A Framework for Future Studies

To empirically validate the predicted pharmacokinetic and metabolic profile of this compound, the following experimental protocols are recommended:

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways of this compound.

-

Methodology:

-

Incubate this compound with human and rat liver microsomes, S9 fractions, and intestinal microflora preparations.

-

Include necessary cofactors for Phase I and Phase II enzymes (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).

-

Analyze the incubation mixtures at various time points using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the key pharmacokinetic parameters of this compound.

-

Methodology:

-

Administer a single dose of this compound to laboratory animals (e.g., rats, mice) via oral and intravenous routes.

-

Collect blood, urine, and fecal samples at predetermined time intervals.

-

Process and analyze the samples using a validated LC-MS/MS method to measure the concentrations of this compound and its major metabolites.

-

Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), half-life (t1/2), and clearance (CL) using appropriate software.

-

Visualization of Predicted Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathway of this compound and a generalized workflow for its pharmacokinetic analysis.

Caption: Predicted metabolic pathway of this compound.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound is currently lacking, a robust predictive framework can be constructed based on the well-established metabolic pathways of its structural analogs. It is anticipated that this compound undergoes initial deglycosylation in the gut, followed by systemic absorption of its aglycone, Moracin M, which is then extensively metabolized via Phase II conjugation reactions in the liver prior to excretion. The proposed experimental protocols in this guide offer a clear roadmap for future research to elucidate the precise ADME properties of this compound. A thorough understanding of its pharmacokinetic profile is paramount for unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of mulberroside A from Morus alba results in enhancement of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology [frontiersin.org]

- 6. mdpi.com [mdpi.com]

The Toxicology and Safety Profile of Mulberroside F: A Technical Guide

Disclaimer: This document provides a summary of the currently available toxicological and safety data relevant to Mulberroside F. It is important to note that a significant portion of the existing research has been conducted on mulberry plant extracts (leaves, fruits, and roots) which contain this compound as one of its constituents, rather than on the isolated compound itself. Therefore, the findings from studies on extracts should be interpreted with caution and not be directly extrapolated to the safety profile of pure this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a stilbenoid glycoside found in various parts of the mulberry plant (Morus alba L.). It is recognized for its potential therapeutic and cosmeceutical properties, primarily attributed to its inhibitory effects on tyrosinase and melanin biosynthesis, as well as its superoxide scavenging activities.[1][2][3][4] As interest in this compound as a bioactive compound grows, a thorough understanding of its toxicological and safety profile is crucial for its potential development and application. This technical guide synthesizes the available preclinical safety data, focusing on in vitro and in vivo studies of mulberry extracts containing this compound.

In Vitro Toxicology

Cytotoxicity

Studies on crude extracts of mulberry root, which are a source of this compound, have consistently demonstrated a lack of cytotoxic effects in various cell lines.

Table 1: Summary of In Vitro Cytotoxicity Studies of Mulberry Root Extract

| Cell Line | Assay Type | Outcome | Reference(s) |

| Human keratinocyte (HaCaT) | MTT Assay | No cytotoxicity observed | [2][5][6][7][8] |

| Vero (Monkey kidney epithelial) | MTT Assay | No cytotoxicity observed | [2][5][6][7][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of mulberry root extract was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: HaCaT and Vero cells were cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells were treated with varying concentrations of the mulberry root extract for a specified period (e.g., 24-72 hours).

-

MTT Incubation: After treatment, the media was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.

Caption: Workflow for assessing the in vitro cytotoxicity of mulberry root extract.

In Vivo Toxicology

Comprehensive in vivo toxicological data for isolated this compound is not currently available. The following sections summarize the findings from studies conducted on various mulberry extracts.

Acute Toxicity

Acute toxicity studies on mulberry extracts indicate a low order of toxicity.

Table 2: Acute Toxicity Data for Mulberry Extracts in Rodents

| Extract Source | Animal Model | Route of Administration | LD₅₀ (mg/kg bw) | Observations | Reference(s) |

| Mulberry Leaf Extract | Rat | Oral (gavage) | > 15,000 | No mortality or behavioral changes | [9] |

| Mulberry Fruit Extract | Rat | Oral (gavage) | > 2,000 | No signs of toxicity or death | [5][9] |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dosing: A single animal is dosed with the test substance (e.g., mulberry leaf extract) at a starting dose level. The dose is administered by oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Depending on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This sequential dosing continues until the stopping criteria are met.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Subacute and Subchronic Toxicity

Subacute and subchronic toxicity studies on mulberry extracts have established No-Observed-Adverse-Effect Levels (NOAELs).

Table 3: Subacute and Subchronic Toxicity Data for Mulberry Extracts in Rats

| Extract Source | Study Duration | Doses (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Observations | Reference(s) |

| Mulberry Leaf Extract | 28 days | 0, 1880, 3750, 7500 | 7500 | No significant changes in hematological, biochemical, or histopathological parameters. | [9] |

| Mulberry Fruit Extract | 90 days | 2, 10, 500 | 500 | No abnormalities in body weight, food/water intake, organ weights, hematology, clinical chemistry, or histopathology. | [5][9] |

| Synbiotic Mulberry | 90 days | 250, 500, 1000 | 1000 | No mortality or toxic changes observed. | [10] |

| Mulberry Extract | 90 days | 466, 1400, 4200 | 4200 | No significant adverse effects. Renal tubular pigmentation was noted but considered an excretory effect. | [7] |

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

-

Animal Model: Typically, Sprague-Dawley or Wistar rats are used. Both sexes are included.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

-

Administration: The test substance is administered daily by oral gavage for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any gross lesions.

Caption: Relationship between mulberry extract dosage and observed toxicological effects.

Genotoxicity

Genotoxicity studies have been conducted on mulberry leaf extract, with no evidence of mutagenic or clastogenic potential.

Table 4: Genotoxicity Studies of Mulberry Leaf Extract

| Assay | Test System | Concentration/Dose | Result | Reference(s) |

| Ames Test | Salmonella typhimurium strains TA97, TA98, TA100, TA102 | Not specified | Non-mutagenic | [9] |

| In vivo Micronucleus Assay | Mouse bone marrow | 10 g/kg bw | No induction of chromosome aberrations | [9] |

| Sperm Abnormality Test | Mouse | 10 g/kg bw | No evidence of inducing sperm abnormalities | [9] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Bacterial Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (mulberry leaf extract) in the presence of a small amount of histidine.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium. The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Pharmacokinetics and Metabolism

Pharmacokinetic data for this compound is limited. However, studies on the related compound, Mulberroside A, and general observations on mulberrosides suggest low bioavailability and rapid metabolism.[10] It is hypothesized that intestinal bacteria may play a role in the metabolism of these glycosides.

Conclusion

The available toxicological data, primarily derived from studies on various mulberry extracts, suggest a low toxicity profile for these preparations. In vitro studies indicate a lack of cytotoxicity. In vivo acute and subchronic studies in rodents have established high LD₅₀ and NOAEL values for mulberry leaf and fruit extracts. Furthermore, genotoxicity assays on mulberry leaf extract have not revealed any mutagenic or clastogenic potential.

However, it is imperative to reiterate that there is a significant lack of toxicological data on isolated this compound. To comprehensively establish the safety profile of this compound for its potential use in pharmaceutical and cosmeceutical applications, further studies on the purified compound are essential. These should include acute, subchronic, and chronic toxicity studies, a full battery of genotoxicity tests, reproductive and developmental toxicity assessments, and detailed pharmacokinetic analyses.

References

- 1. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cybra.lodz.pl [cybra.lodz.pl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. thescipub.com [thescipub.com]

- 6. This compound from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 90-day Sub-chronic Oral Toxicity Assessment of Mulberry Extract in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Subchronic oral toxicity study of the synbiotic mulberry in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Mulberroside F: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and purification of Mulberroside F, a promising bioactive compound with applications in the pharmaceutical and cosmetic industries.

This compound, a stilbenoid glycoside, has garnered significant attention for its potent biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1][2] This property positions it as a valuable ingredient for skin whitening and treating hyperpigmentation.[2] This guide provides an in-depth overview of its natural origins and a detailed methodology for its extraction and purification.

Natural Sources and Abundance

This compound is primarily found in various species of the Mulberry plant (genus Morus), with significant concentrations identified in the leaves, roots, and root bark of Morus alba L.[2] Notably, research has demonstrated that in vitro plant tissue cultures, such as callus and root cultures, can serve as a consistent and controllable source of this valuable compound.[1]

The concentration of this compound varies depending on the plant part and cultivation method. The following table summarizes the quantitative data from various studies.

| Source Material | Cultivation Method | This compound Content (µg/g Dry Weight) | Reference |

| Morus alba Leaves | Soil-grown | 30.85 ± 5.98 | [1] |

| Morus alba Roots | Soil-grown | 121.52 ± 6.59 | [1] |

| Morus alba Callus Culture | In vitro | 150 - 160.97 ± 17.08 | [1][3] |

| Morus alba Root Culture | In vitro | 207.35 ± 23.42 | [1] |

Isolation and Purification: A Step-by-Step Protocol

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. A common and effective approach is bioassay-guided fractionation, where each fraction is tested for its tyrosinase inhibitory activity to guide the purification process.[2]

I. Extraction

The initial step involves the extraction of crude bioactive compounds from the plant material.

Protocol: Solvent Extraction

-

Preparation of Plant Material: Air-dry the collected plant material (leaves or root bark of Morus alba) and grind it into a fine powder.

-

Solvent Maceration: Suspend the powdered plant material in 85% methanol.[2]

-

Extraction: Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure thorough extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

II. Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude methanol extract in distilled water.

-

Sequential Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity:

-

n-hexane

-

Di-ethyl ether

-

Ethyl acetate

-

n-butanol

-

-

Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness. The ethyl acetate fraction is often found to be enriched with tyrosinase inhibitors, including this compound.

III. Chromatographic Purification

The enriched fraction is further purified using various chromatographic techniques to isolate this compound.

Protocol: Macroporous Resin Column Chromatography

This step is effective for the initial purification and enrichment of flavonoids and stilbenoids from the active fraction.

-

Resin Preparation: Pre-treat a macroporous resin (e.g., D101) by washing it with ethanol and then water to remove any impurities.[4]

-

Column Packing: Pack a chromatography column with the prepared resin.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in an appropriate solvent and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is typically performed using preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.[1]

-

Mobile Phase: A gradient of acetonitrile and water is an effective mobile phase.[1]

-

Detection: Monitor the elution at a wavelength of 320 nm, which is the characteristic absorption wavelength for this compound.[1]

-

Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Lyophilization: Lyophilize the collected fraction to obtain pure this compound as a powder.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the isolation process and the mechanism of action of this compound, the following diagrams are provided.

This compound exerts its depigmenting effect by directly inhibiting the enzyme tyrosinase, which plays a crucial role in the melanin biosynthesis pathway.

The inhibitory mechanism of stilbenoids like this compound on tyrosinase is believed to involve the chelation of copper ions within the active site of the enzyme, thereby blocking its catalytic activity.[5] This competitive inhibition prevents the conversion of L-tyrosine to L-DOPA, the rate-limiting step in melanin production.[5][6]

This technical guide provides a foundational understanding and practical protocols for the isolation and purification of this compound. Further optimization of these methods may be required depending on the specific source material and available equipment. The continued exploration of this potent bioactive compound holds significant promise for the development of novel therapeutic and cosmetic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Morus alba L. Cell Cultures as Sources of Antioxidant and Anti-Inflammatory Stilbenoids for Food Supplement Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mulberroside F: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and associated experimental protocols for Mulberroside F, a natural compound of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a stilbenoid glycoside found in various parts of the mulberry plant (Morus alba L.), particularly in the root bark and leaves.[1][2][3] It is recognized for its role as a bioactive constituent with potential applications in cosmetics and medicine.[4][5][6]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₀O₁₄ | [7] |

| Molecular Weight | 566.51 g/mol | [7] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |

| Predicted Density | 1.645 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 920.5 ± 65.0 °C | |

| Predicted pKa | 9.07 ± 0.10 | |

| UV Absorption | Exhibits UV absorption, suggesting potential for photoprotective applications.[8][9][10] | [8][9][10] |

| Spectral Data | ¹H-NMR, ¹³C-NMR, RP-HPLC, and MS data are available from commercial suppliers. | [4] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its primary mechanism of action being the inhibition of melanin biosynthesis. It also exhibits anti-inflammatory and antioxidant properties.

Inhibition of Melanogenesis

This compound is a known inhibitor of tyrosinase, the key enzyme in the melanin production pathway.[5][11] By inhibiting tyrosinase, this compound effectively reduces the conversion of L-DOPA to dopachrome, a critical step in melanogenesis.[5][11][12] This activity suggests its potential use as a skin-whitening agent.[5][11]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, which are, in part, mediated through the modulation of key signaling pathways, including the NF-κB and MAPK/ERK pathways. Mulberry extracts containing this compound have been observed to inhibit the activation of NF-κB.[1][13][14] This inhibition is crucial as NF-κB is a central regulator of inflammatory gene expression.

Immunomodulatory Effects

Studies on animal models of asthma have indicated that this compound can reduce airway inflammation by inhibiting the activation of T helper 2 (Th2) cells.[5] This leads to a decrease in the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13, which are key mediators of allergic inflammation.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and purification of this compound from Morus alba leaves, based on commonly cited methodologies.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves or root bark of Morus alba) is extracted with a suitable solvent, typically 85% methanol or ethanol.[5][11]

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract undergoes bioassay-guided fractionation, often involving partitioning with solvents of increasing polarity to isolate the active fractions.

-

Purification: The active fractions are further purified using chromatographic techniques such as silica gel column chromatography or octadecylsilane (ODS) column chromatography to yield pure this compound.

Tyrosinase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of this compound on the enzymatic activity of tyrosinase.

Methodology:

-

Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., DMSO). Prepare a solution of mushroom tyrosinase in phosphate buffer. The substrate solution is L-DOPA.[8]

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution to wells containing either the this compound solution (test) or the solvent alone (control).

-

Incubate the plate for a short period.

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

-

Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.[15]

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

Anti-inflammatory Activity Assessment in Macrophages

This protocol outlines the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulation: Induce an inflammatory response by stimulating the cells with LPS.

-

Analysis:

-

Gene Expression: Analyze the expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α) using techniques like RT-qPCR or Western blotting.

-

Signaling Pathway Analysis: Investigate the activation of key signaling proteins (e.g., phosphorylation of IκBα, p65, ERK) by Western blotting to elucidate the mechanism of action.[1]

-

Conclusion

This compound is a promising natural compound with well-documented inhibitory effects on melanogenesis and emerging evidence for its anti-inflammatory and immunomodulatory properties. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

- 1. Mulberry fruit prevents LPS-induced NF-κB/pERK/MAPK signals in macrophages and suppresses acute colitis and colorectal tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:193483-95-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | CAS:193483-95-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | C26H30O14 | CID 60208818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound isolated from the leaves of Morus alba inhibits melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Mulberry leaf aqueous fractions inhibit TNF-alpha-induced nuclear factor kappaB (NF-kappaB) activation and lectin-like oxidized LDL receptor-1 (LOX-1) expression in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Mulberroside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside F, a natural compound found in mulberry plants (Morus spp.), has garnered significant interest in the cosmetic and pharmaceutical industries for its potential as a skin-lightening agent.[1][2][3] Its mechanism of action is attributed to the inhibition of tyrosinase, a key enzyme in the biosynthesis of melanin.[1][3][4][5][6] Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis, specifically the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7][8][9] By inhibiting this enzyme, this compound can effectively reduce melanin production, making it a promising candidate for treating hyperpigmentation disorders and for use in skin-whitening cosmetic formulations.[3][4][6][10]

These application notes provide a detailed protocol for conducting an in vitro tyrosinase inhibition assay to evaluate the efficacy of this compound. The protocol is based on established spectrophotometric methods using L-DOPA as a substrate.

Data Presentation: Quantitative Analysis of Tyrosinase Inhibition

The inhibitory activity of this compound and related extracts against tyrosinase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound/Extract | Substrate | IC50 Value | Positive Control | Reference |

| Mulberry Root Extract | L-DOPA | 10.57 µg/mL | Kojic Acid | [1] |

| Mulberry Callus Extract | L-DOPA | 92.06 µg/mL | Kojic Acid | [1] |

| Moracin N (from M. nigra) | 30.52 µM | Kojic Acid | [11] | |

| Moracin M (from M. australis) | Lower than Kojic Acid | Kojic Acid | [11] | |

| Mulberroside A | L-tyrosine & L-DOPA | 53.6 µM | Kojic Acid, Arbutin | [12] |

| Oxyresveratrol | L-tyrosine & L-DOPA | 0.49 µM | Kojic Acid, Arbutin | [12] |

Experimental Protocols: In Vitro Tyrosinase Inhibition Assay

This protocol outlines the materials and methodology for determining the tyrosinase inhibitory activity of this compound.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound (test compound)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Kojic Acid (positive control)

-

Phosphate Buffer (20 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490-510 nm[1][9]

Preparation of Solutions

-

Phosphate Buffer (20 mM, pH 6.8): Prepare a 20 mM solution of sodium phosphate and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution (100 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to achieve a final concentration of 100 units/mL.[1] Keep the solution on ice.

-

L-DOPA Solution (2 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.[1] Prepare this solution fresh before use and protect it from light.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilute with phosphate buffer to obtain a range of test concentrations.

-

Kojic Acid Solution: Prepare a stock solution of kojic acid in DMSO and dilute with phosphate buffer to a suitable concentration to be used as a positive control.

Assay Procedure

-

In a 96-well microplate, add the following to each well:

-

120 µL of Phosphate Buffer (20 mM, pH 6.8)

-

20 µL of the sample solution (this compound at various concentrations, or solvent for the blank)

-

20 µL of Mushroom Tyrosinase solution (100 U/mL)[1]

-

-

Pre-incubate the plate at 25°C for 10 minutes.[1]

-

Initiate the enzymatic reaction by adding 20 µL of 2 mM L-DOPA solution to each well.[1]

-

Incubate the plate at 25°C for 20 minutes.[1]

-

Measure the absorbance of the resulting dopachrome at 490 nm using a microplate reader.[1]

-

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the reaction mixture without the inhibitor.

-

A_sample is the absorbance of the reaction mixture with the inhibitor.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Signaling Pathway of Melanogenesis and Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

References

- 1. This compound from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound | Tyrosinase | TargetMol [targetmol.com]

- 6. This compound isolated from the leaves of Morus alba inhibits melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract [mdpi.com]

- 11. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Mulberroside F in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside F, a stilbenoid found in the leaves and roots of the white mulberry (Morus alba), has garnered significant interest in biomedical research.[1][2] This natural compound is primarily recognized for its potent inhibitory effects on melanin biosynthesis, making it a promising candidate for applications in dermatology and cosmetology as a skin-whitening agent.[1][2][3][4] Beyond its well-documented anti-melanogenic properties, emerging evidence suggests that this compound also possesses anti-inflammatory and neuroprotective activities, broadening its potential therapeutic applications.

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments. Detailed protocols for key assays are presented, along with a summary of its biological effects and the signaling pathways it modulates.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily investigated in the context of melanogenesis, inflammation, and neuroprotection.

Anti-Melanogenic Activity

The most well-characterized activity of this compound is its ability to inhibit melanin production. This is achieved through the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[1][2] By reducing tyrosinase activity, this compound decreases the conversion of L-DOPA to dopachrome, a critical step in the formation of melanin.[1][2] This compound has also been noted to possess superoxide scavenging properties, which may contribute to its protective effects against auto-oxidation.[3][4]

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various cell models. In tumor necrosis factor (TNF)-α-stimulated BEAS-2B human bronchial epithelial cells, it has been shown to reduce the levels of pro-inflammatory cytokines and chemokines.[2][5] Furthermore, it can suppress the production of reactive oxygen species (ROS) and the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the adhesion of inflammatory cells.[2][5] The underlying mechanism is suggested to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Activity

The neuroprotective potential of compounds from mulberry, including this compound, is an area of active research. Studies on related compounds and mulberry extracts suggest that these molecules can protect neuronal cells from oxidative stress-induced damage.[1] The proposed mechanisms involve the inhibition of inflammatory pathways and the reduction of ROS. For instance, combined extracts of mulberry fruit and leaf have shown protective effects in SH-SY5Y neuroblastoma cells by reducing oxidative stress markers and modulating apoptosis-related proteins.[6][7]

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in various cell culture models.

Table 1: Inhibitory Activity of this compound on Tyrosinase

| Parameter | Value | Cell Line/System | Reference |

| Tyrosinase Inhibition (Mammalian) | IC50: 68.3 µg/mL | melan-a cells | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Concentration | Effect on Viability | Reference |

| HaCaT (Human Keratinocytes) | Not specified | No cytotoxicity observed | [2] |

| Vero (Kidney Epithelial Cells) | Not specified | No cytotoxicity observed | [2] |

| BEAS-2B (Human Bronchial Epithelial Cells) | ≤30 µM | No significant cytotoxic effects | [5] |

Table 3: Effective Concentrations of this compound and Related Mulberry Extracts

| Biological Activity | Cell Line | Compound/Extract | Effective Concentration | Reference |

| Anti-inflammatory | BEAS-2B | This compound | 0–15 µM | [5] |

| Neuroprotection | SH-SY5Y | Combined Mulberry Fruit and Leaf Extract | 62.5 and 125 µg/mL | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Tyrosinase Activity Assay (In Vitro)

This protocol is adapted from a method used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.[8]

Materials:

-

Mushroom Tyrosinase (100 U/mL)

-

L-DOPA (2 mM)

-

Phosphate Buffer (20 mM, pH 6.8)

-

This compound (various concentrations)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay mixture in a 96-well plate by adding:

-

120 µL of phosphate buffer

-

20 µL of this compound solution (or positive control/vehicle)

-

20 µL of mushroom tyrosinase solution

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Incubate the plate for a further 20 minutes at 25°C.

-

Measure the absorbance at 490 nm to determine the amount of dopachrome formed.

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells

This protocol is a standard method for quantifying melanin content in cultured cells.[9][10][11]

Materials:

-

B16F10 mouse melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (various concentrations)

-

α-Melanocyte-stimulating hormone (α-MSH, optional, as a positive control for melanogenesis)

-

Phosphate-buffered saline (PBS)

-

1N NaOH with 10% DMSO

-

6-well or 24-well plates

-

Microplate reader

Procedure:

-

Seed B16F10 cells in 6-well or 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and α-MSH if used) for 72 hours.

-

After incubation, wash the cells with PBS and harvest the cell pellets.

-

Solubilize the melanin by adding 1N NaOH containing 10% DMSO to the cell pellets.

-

Incubate at 70°C for 30-60 minutes to dissolve the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cell lysate.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

-

Target cell line (e.g., B16F10, HaCaT, BEAS-2B, SH-SY5Y)

-

Complete cell culture medium

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 15 minutes to 4 hours, with gentle shaking, until the crystals are fully dissolved.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Express cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: General experimental workflow for investigating the effects of this compound.

Caption: Anti-melanogenic action of this compound via tyrosinase inhibition.

Caption: Proposed anti-inflammatory mechanism of this compound.

References

- 1. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound isolated from the leaves of Morus alba inhibits melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves airway hyperresponsiveness and inflammation in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective effects of the combined extract of mulberry fruit and mulberry leaf against hydrogen peroxide-induced cytotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways [mdpi.com]

- 11. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for Topical Delivery of Mulberroside F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies and experimental protocols for the topical delivery of Mulberroside F, a potent tyrosinase inhibitor with skin-whitening properties. The following sections detail the rationale for nanoformulation, key experimental procedures, and expected outcomes, offering a guide for the development of effective topical products containing this compound.

Introduction to this compound